molecular formula C7H8BrClN2 B13618634 (5-Bromo-2-chlorobenzyl)hydrazine

(5-Bromo-2-chlorobenzyl)hydrazine

Cat. No.: B13618634
M. Wt: 235.51 g/mol
InChI Key: SOBTVAJOCMJERZ-UHFFFAOYSA-N
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Description

(5-Bromo-2-chlorobenzyl)hydrazine is a halogenated aromatic hydrazine derivative with the molecular formula C₇H₇BrClN₂. It features a phenyl ring substituted with bromine (Br) at the 5-position, chlorine (Cl) at the 2-position, and a hydrazine (-NH-NH₂) functional group attached to the benzyl carbon. This compound is a yellowish crystalline solid, soluble in polar organic solvents like ethanol and methanol. Its synthesis typically involves the reduction of 5-bromo-2-chloronitrobenzene with hydrazine hydrate under reflux conditions .

The compound’s unique combination of electron-withdrawing halogens (Br, Cl) and the nucleophilic hydrazine group makes it a versatile intermediate in medicinal chemistry, particularly for synthesizing heterocyclic compounds, enzyme inhibitors, and antimicrobial agents. Its biological activity stems from its ability to form covalent bonds with nucleophilic sites in proteins and enzymes, disrupting cellular processes in pathogens or cancer cells .

Properties

Molecular Formula

C7H8BrClN2

Molecular Weight

235.51 g/mol

IUPAC Name

(5-bromo-2-chlorophenyl)methylhydrazine

InChI

InChI=1S/C7H8BrClN2/c8-6-1-2-7(9)5(3-6)4-11-10/h1-3,11H,4,10H2

InChI Key

SOBTVAJOCMJERZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)CNN)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-2-chlorobenzyl)hydrazine typically involves the reaction of 5-bromo-2-chlorobenzyl chloride with hydrazine hydrate. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-2-chlorobenzyl)hydrazine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an alkyl halide can yield a substituted benzylhydrazine derivative .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Key Structural and Functional Differences

A comparative analysis of (5-Bromo-2-chlorobenzyl)hydrazine with analogous halogenated hydrazines reveals distinct structural and functional variations that influence reactivity, stability, and biological activity:

Table 1: Structural Comparison of Halogenated Hydrazine Derivatives
Compound Name Substituents on Phenyl Ring Functional Group Molecular Formula Key Features
This compound 5-Br, 2-Cl Benzyl hydrazine C₇H₇BrClN₂ Dual halogenation enhances electrophilicity and enzyme inhibition potency.
[(5-Bromo-2-fluorophenyl)methyl]hydrazine hydrochloride 5-Br, 2-F Benzyl hydrazine (HCl salt) C₇H₈BrFN₂·HCl Fluorine’s electronegativity increases metabolic stability and bioavailability .
(5-Bromo-2-methoxyphenyl)hydrazine hydrochloride 5-Br, 2-OMe Phenyl hydrazine (HCl salt) C₇H₁₀BrClN₂O Methoxy group improves solubility but reduces nucleophilic reactivity .
(2-Bromo-5-chlorophenyl)hydrazine hydrochloride 2-Br, 5-Cl Phenyl hydrazine (HCl salt) C₆H₆BrClN₂·HCl Altered halogen positions modulate target selectivity in enzyme inhibition .
(5-Bromo-2-chlorobenzaldehyde) 5-Br, 2-Cl Aldehyde C₇H₄BrClO Lacks hydrazine group; used as a precursor for hydrazine derivatives .

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